

# Application Note: Determination of Myclobutanil in Wine by Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: Myclobutanil-d9

Cat. No.: B10855910

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide myclobutanil in wine samples. The protocol employs an isotope dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, Myclobutanil-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described methodology, incorporating a QuEChERS-based sample extraction and cleanup, is suitable for researchers, scientists, and quality control professionals in the food and beverage industry.

## Introduction

Myclobutanil is a triazole fungicide widely used in viticulture to control fungal diseases such as powdery mildew. Its potential presence in wine raises concerns for consumer safety, necessitating reliable and sensitive analytical methods for its monitoring. Isotope dilution mass spectrometry is a premier analytical technique for quantitative analysis, offering high selectivity and accuracy. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample at the beginning of the analytical process. The labeled compound serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and ionization, thus compensating for any losses or variations. This application note provides a detailed protocol for the determination of myclobutanil in wine, from sample preparation to LC-MS/MS analysis.

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
- Standards: Myclobutanil (analytical standard), Myclobutanil-d4 (isotopically labeled internal standard).<sup>[1]</sup>
- Salts and Sorbents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.
- Sample Preparation: Centrifuge tubes (15 mL and 50 mL), vortex mixer, centrifuge, syringe filters (0.22  $\mu\text{m}$ ).

### Standard Solution Preparation

- Myclobutanil Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of myclobutanil standard and dissolve in 100 mL of methanol.
- Myclobutanil-d4 Internal Standard (IS) Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of Myclobutanil-d4 and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the myclobutanil stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
- Internal Standard Spiking Solution (1  $\mu\text{g/mL}$ ): Dilute the Myclobutanil-d4 stock solution with methanol.

### Sample Preparation (QuEChERS Method)

- Sample Fortification: To a 15 mL centrifuge tube, add 10 mL of the wine sample. Spike the sample with 10  $\mu\text{L}$  of the 1  $\mu\text{g/mL}$  Myclobutanil-d4 internal standard solution.
- Extraction: Add 10 mL of acetonitrile to the tube. Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of NaCl.

- **Shaking and Centrifugation:** Cap the tube and vortex vigorously for 1 minute. Centrifuge the tube at 4000 rpm for 5 minutes.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous  $\text{MgSO}_4$ , 50 mg of PSA, and 50 mg of C18.
- **Final Centrifugation and Filtration:** Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes. Take the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- **Liquid Chromatography (LC) System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - **Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ ).
  - **Mobile Phase A:** Water with 0.1% formic acid.
  - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
  - **Gradient:** A suitable gradient to separate myclobutanil from matrix interferences (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).
  - **Flow Rate:** 0.3 mL/min.
  - **Injection Volume:** 5  $\mu\text{L}$ .
- **Mass Spectrometry (MS) System:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  - **Ionization Mode:** Electrospray Ionization (ESI), Positive.
  - **Scan Type:** Multiple Reaction Monitoring (MRM).

- MRM Transitions: The precursor and product ions for myclobutanil and Myclobutanil-d4 should be optimized. Representative transitions are provided in the table below.

## Data Presentation

Table 1: LC-MS/MS Parameters for Myclobutanil and Myclobutanil-d4

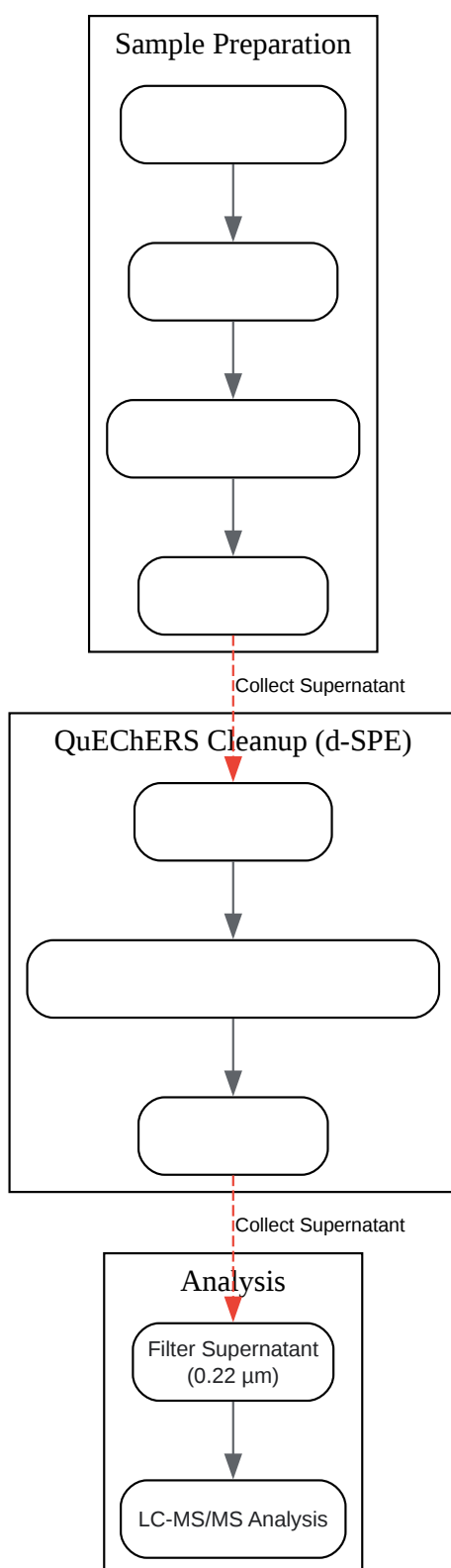
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Myclobutanil	289.1	70.1	25
Myclobutanil	289.1	125.1	20
Myclobutanil-d4	293.1	70.1	25

Table 2: Method Performance Data (Typical Values)

Parameter	Value	Reference
Linearity ( $r^2$ )	> 0.99	[2]
Limit of Detection (LOD)	0.1 - 0.5 µg/kg	[2]
Limit of Quantification (LOQ)	0.5 - 1.0 µg/kg	[2]
Recovery	85% - 110%	[3]
Precision (RSD)	< 15%	[3]

Note: The values presented are typical and may vary depending on the specific instrumentation and matrix.

## Mandatory Visualization



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Caption: Experimental workflow for myclobutanil analysis in wine.

## Conclusion

The described method utilizing isotope dilution LC-MS/MS provides a highly reliable and sensitive approach for the determination of myclobutanil in wine. The QuEChERS sample preparation is efficient and effective in removing matrix interferences. This application note serves as a comprehensive guide for laboratories seeking to implement a robust analytical method for pesticide residue monitoring in wine, ensuring product safety and regulatory compliance.

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## References

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